molecular formula C25H19BrN4O3S B2431497 2-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-methoxybenzyl)quinazolin-4(3H)-one CAS No. 2034530-03-3

2-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-methoxybenzyl)quinazolin-4(3H)-one

Cat. No. B2431497
CAS RN: 2034530-03-3
M. Wt: 535.42
InChI Key: IEYCFKQRDOVHHK-UHFFFAOYSA-N
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Description

2-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-methoxybenzyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C25H19BrN4O3S and its molecular weight is 535.42. The purity is usually 95%.
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Scientific Research Applications

Potential as H1-Antihistaminic Agents

Compounds similar to the queried chemical structure, specifically 2-(3-substituted propyl)-3-(2-methyl phenyl) quinazolin-4-(3H)-ones, have been synthesized and evaluated for their H1-antihistaminic activity. These compounds, including one with significant protection against histamine-induced bronchospasm and negligible sedation, suggest potential for development into new H1-antihistaminic agents (Alagarsamy & Parthiban, 2013).

Antimicrobial Applications

Novel quinazolinone derivatives containing a 1,2,4-triazolylthioether moiety, structurally related to the queried compound, have been synthesized and exhibit notable antimicrobial activities. Some of these compounds demonstrated superior inhibitory effects against various bacterial and fungal strains, surpassing commercial bactericides and fungicides (Yan et al., 2016).

Analgesic and Anti-Inflammatory Activities

Research on Schiff bases of quinazolin-4-one-linked 1,3,4-oxadiazoles revealed potent analgesic and anti-inflammatory activities in animal studies. Specific derivatives showed more potent effects compared to other compounds in the series, indicating their potential in treating pain and inflammation (Dewangan et al., 2017).

Potential as Anticonvulsant Agents

Quinazolin-4(3H)-one derivatives, including those with structures related to the queried compound, have been synthesized and screened for their anticonvulsant activity. The research identified certain compounds as active against convulsions, offering a basis for developing new anticonvulsant agents (Archana., Srivastava, & Kumar, 2002).

Synthesis and Characterization for Various Applications

Further studies have focused on the synthesis and characterization of similar quinazolin-4(3H)-one derivatives, exploring their applications in various fields such as antimicrobial, analgesic, anti-inflammatory, and anticonvulsant activities. These studies contribute to the understanding and potential development of these compounds in medical and pharmaceutical research (Various Authors, 2002-2023).

properties

IUPAC Name

2-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-[(3-methoxyphenyl)methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19BrN4O3S/c1-32-19-9-4-6-16(12-19)14-30-24(31)20-10-2-3-11-21(20)27-25(30)34-15-22-28-23(29-33-22)17-7-5-8-18(26)13-17/h2-13H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEYCFKQRDOVHHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC(=CC=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-methoxybenzyl)quinazolin-4(3H)-one

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